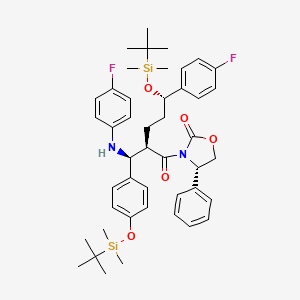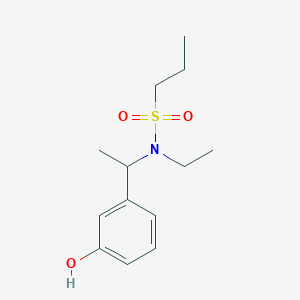
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide is an organic compound with the molecular formula C13H21NO3S. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide typically involves the reaction of 3-hydroxyacetophenone with ethylamine and propane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reaction of 3-hydroxyacetophenone with ethylamine to form an intermediate.
Step 2: The intermediate is then reacted with propane-1-sulfonyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate
- Ethyl β-(S)-hydroxybenzopropanoate
Uniqueness
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonamide group with a hydroxyphenyl moiety makes it a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H21NO3S |
|---|---|
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]propane-1-sulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-4-9-18(16,17)14(5-2)11(3)12-7-6-8-13(15)10-12/h6-8,10-11,15H,4-5,9H2,1-3H3 |
Clé InChI |
MHUOEBKAJJYPAY-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N(CC)C(C)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



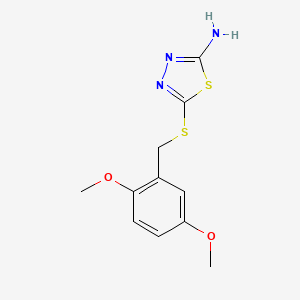
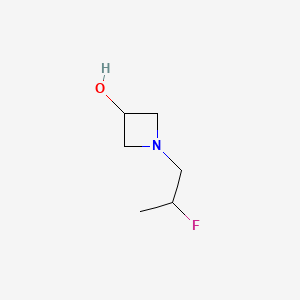
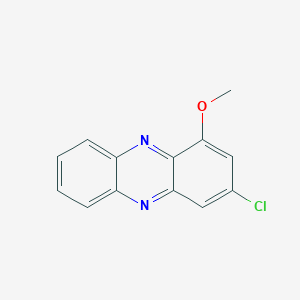
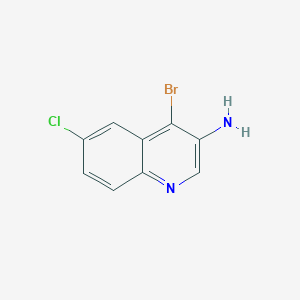

![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
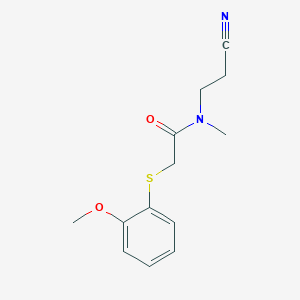
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
![3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901591.png)
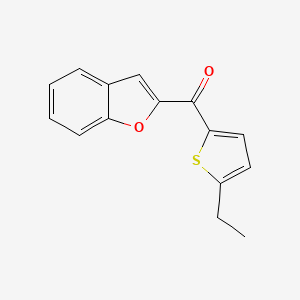

![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)
